2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-18-10-4-15(5-11-18)14-19(23)21-16-6-8-17(9-7-16)22-13-3-12-20-22/h3-5,10-13,16-17H,2,6-9,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZZFHIRLNCESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide , often referred to as an ethoxy-substituted pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological potentials based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Other Pyrazole Derivatives | A549 | 26 |
| Pyrazole Derivative X | NCI-H460 | 0.46 |
The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, similar to other pyrazole derivatives that inhibit key signaling pathways in cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in preclinical models. For example, studies have indicated that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Case Studies
-
Study on MCF7 Cell Line :
- Researchers evaluated the effect of this compound on the MCF7 breast cancer cell line.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with specific structural features. Modifications to the ethoxy group or cyclohexyl moiety can enhance or diminish activity. For instance, increasing electron-donating characteristics on the aromatic ring has been associated with improved cytotoxicity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable solubility and stability profiles, with potential for oral bioavailability.
Comparison with Similar Compounds
Cyclohexyl vs. Heterocyclic Cores
- Target Compound: The cyclohexyl group provides conformational flexibility, while the pyrazole substituent enables hydrogen bonding (N–H donor and N-acceptor) .
- ISRIB-A13 (): Uses a rigid (1r,4r)-cyclohexane-1,4-diamine core with dichlorophenoxy acetamide groups. The absence of pyrazole reduces hydrogen-bonding capacity but enhances hydrophobic interactions .
Substituent Effects
- Chloro/Nitro Substituents : Found in and , these electron-withdrawing groups increase electrophilicity, which may enhance binding to cysteine-rich targets but raise toxicity risks .
Physicochemical and Pharmacological Properties
Key Differentiators of the Target Compound
Dual Hydrogen-Bonding Capacity: The pyrazole ring offers both donor (N–H) and acceptor (N) sites, unlike thiazole () or cyanophenyl (), which primarily act as acceptors .
Balanced Lipophilicity : The cyclohexyl group enhances membrane permeability compared to fully aromatic cores (e.g., naphthalene in ), while the ethoxyphenyl group avoids extreme hydrophobicity seen in dichlorophenyl derivatives .
Synthetic Flexibility : The modular structure allows for straightforward substitution at the pyrazole or cyclohexyl positions, enabling SAR studies for optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
